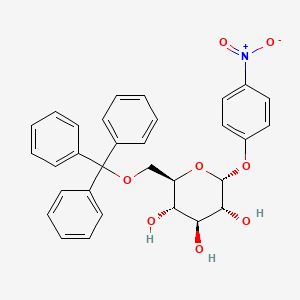
Ketoconazole-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketoconazole-d8 is a deuterated form of ketoconazole, an antifungal agent. The presence of deuterium, a stable isotope of hydrogen, makes this compound particularly useful in mass spectrometry as an internal standard. This compound is extensively used in research applications that require a stable isotopic label .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole-d8 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ketoconazole-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of ketoconazole in biological systems .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various metabolites of ketoconazole, which are studied to understand the drug’s metabolic fate and potential interactions with other compounds .
Applications De Recherche Scientifique
Ketoconazole-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an internal standard in mass spectrometry for accurate quantification and analysis of ketoconazole. In biology and medicine, it is used to study the metabolic pathways involving cytochrome P450 enzymes, as ketoconazole is a known inhibitor of these enzymes. This helps in understanding the drug’s effects on steroid hormone biosynthesis and its potential interactions with other drugs. In the industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance .
Mécanisme D'action
Ketoconazole-d8 exerts its effects by inhibiting cytochrome P450 enzymes, specifically 14-α-sterol demethylase. This enzyme is necessary for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased fungal cellular permeability and ultimately inhibiting fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ketoconazole-d8 include other deuterated antifungal agents and non-deuterated ketoconazole. These compounds share similar structures and mechanisms of action but differ in their isotopic composition and specific applications .
Uniqueness: The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and precision in analytical experiments. The presence of deuterium allows for more accurate quantification and analysis in mass spectrometry, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
1217706-96-1 |
|---|---|
Formule moléculaire |
C26H28Cl2N4O4 |
Poids moléculaire |
539.483 |
Nom IUPAC |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2 |
Clé InChI |
XMAYWYJOQHXEEK-BNXSEFRASA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Synonymes |
cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


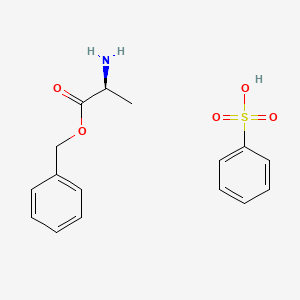
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)
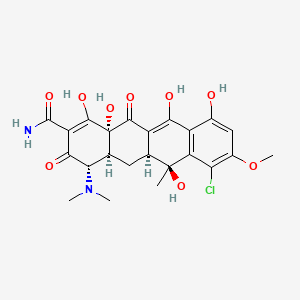
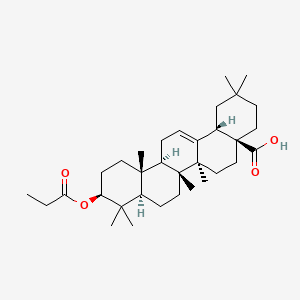
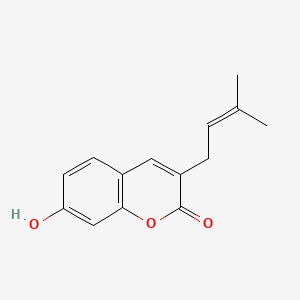
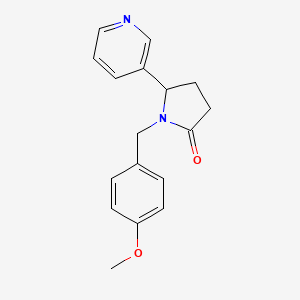
![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)
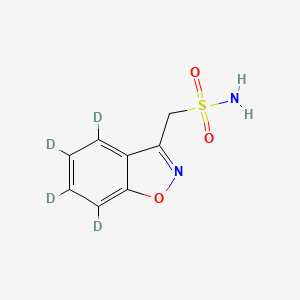
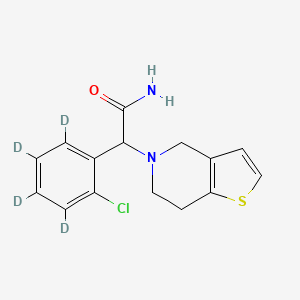
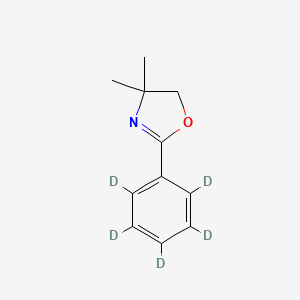
![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)
